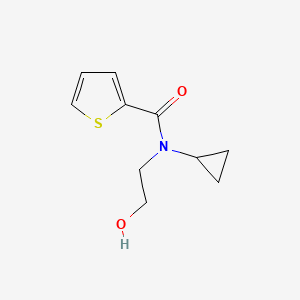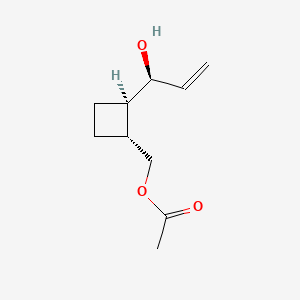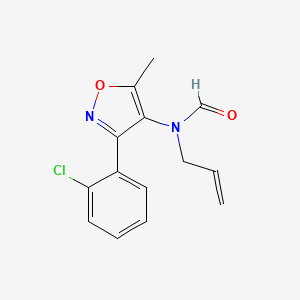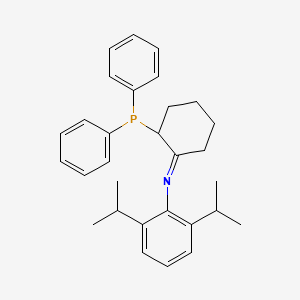![molecular formula C11H14N4OS B14910563 N-ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide](/img/structure/B14910563.png)
N-ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide is a compound belonging to the class of thienopyrimidines. Thienopyrimidines are known for their diverse biological activities and are widely used in medicinal chemistry due to their structural similarity to purines . This compound has shown potential in various scientific research applications, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . Another method involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization . The reaction conditions often include heating in solvents like xylene or toluene and the use of desiccants like calcium chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide involves the inhibition of specific enzymes and pathways. It has been shown to inhibit protein kinases, which play a crucial role in cell proliferation and differentiation . By inhibiting these kinases, the compound can induce apoptosis and autophagy in cancer cells . The molecular targets include various isomers of PI3K and other kinases involved in signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine-4-ones: These compounds share a similar core structure and have been studied for their biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds also exhibit diverse biological activities and are structurally related to thienopyrimidines.
Uniqueness
N-ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide is unique due to its specific substitution pattern and its ability to inhibit a broad range of kinases. This makes it a valuable compound for the development of new therapeutic agents, particularly in the field of oncology .
Properties
Molecular Formula |
C11H14N4OS |
|---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
N-ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide |
InChI |
InChI=1S/C11H14N4OS/c1-3-12-10(16)7(2)15-9-8-4-5-17-11(8)14-6-13-9/h4-7H,3H2,1-2H3,(H,12,16)(H,13,14,15) |
InChI Key |
PPIBYPNEDNYTPY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C(C)NC1=C2C=CSC2=NC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


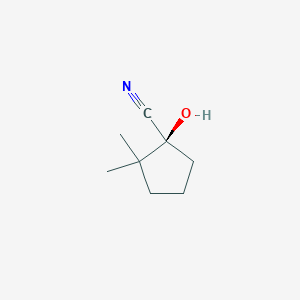
![7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine](/img/structure/B14910487.png)
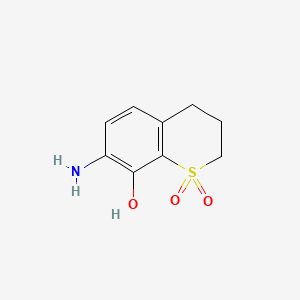
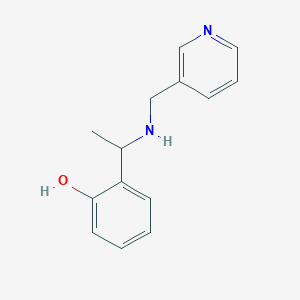
![3-Bromopyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14910501.png)

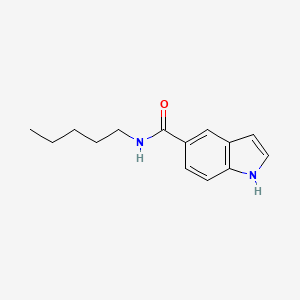
![2,2'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid](/img/structure/B14910509.png)
